3-(4-((2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
The compound 3-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amino, ether, and piperidine moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. One common approach includes:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the reaction of phthalic anhydride with an amine, followed by cyclization.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoindolinone intermediate.
Introduction of the Polyether Chain: The polyether chain, containing the aminoethoxy groups, can be attached through a series of etherification reactions, using reagents such as ethylene oxide and aminoethanol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form alcohol derivatives.
Substitution: The ether and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
3-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Its unique structure may allow it to act as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of 3-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and ether groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the piperidine ring may interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-aminoethoxy)ethoxy]ethanol: This compound shares the polyether chain but lacks the isoindolinone and piperidine moieties.
2-[2-(2-aminoethoxy)ethoxy]acetic acid: Similar polyether chain with an acetic acid group instead of the isoindolinone and piperidine rings.
2-[2-(2-ethoxyethoxy)ethoxy]ethanamine: Contains a similar polyether chain but with an ethoxy group instead of an amino group.
Uniqueness: : 3-[4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is unique due to its combination of the isoindolinone core, piperidine ring, and polyether chain. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H30N4O6 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[7-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C21H30N4O6/c22-6-8-29-10-12-31-13-11-30-9-7-23-17-3-1-2-15-16(17)14-25(21(15)28)18-4-5-19(26)24-20(18)27/h1-3,18,23H,4-14,22H2,(H,24,26,27) |
InChI Key |
IFKJJUNTXCJPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN |
Origin of Product |
United States |
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